molecular formula C13H18F2N2O B261430 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol

2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B261430
M. Wt: 256.29 g/mol
InChI Key: GUXIIDOQCZJWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol, also known as DFPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPE is a piperazine derivative that is structurally similar to other compounds that have been used as antipsychotics and antidepressants.

Scientific Research Applications

2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol has shown potential therapeutic applications in various scientific studies. It has been found to be effective in treating depression, anxiety, and schizophrenia in animal models. 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol has been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol has been found to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol has been found to have various biochemical and physiological effects. It has been found to increase the levels of BDNF in the brain, which can promote neuronal survival and plasticity. 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect the brain from oxidative stress. In addition, 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which can reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods of time without significant degradation. However, 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol. One area of research is to further investigate its mechanism of action and how it modulates neurotransmitter activity in the brain. Another area of research is to explore its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In addition, research can be conducted to optimize the synthesis method of 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol and to develop new formulations that can improve its solubility and bioavailability. Finally, future research can explore the safety and efficacy of 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol in human clinical trials.
Conclusion:
In conclusion, 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol is a chemical compound that has shown potential therapeutic applications in various scientific studies. It can be synthesized using a simple one-pot reaction and has several advantages for lab experiments. 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol works by modulating the activity of neurotransmitters in the brain and has various biochemical and physiological effects. Future research can explore its potential therapeutic applications and optimize its synthesis and formulation.

Synthesis Methods

2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol can be synthesized using a simple one-pot reaction that involves the reaction of 1-(3,4-difluorobenzyl)piperazine with ethylene oxide in the presence of a base. The reaction yields 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol as a white crystalline solid with a high yield. The purity of 2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol can be further enhanced using various purification techniques such as recrystallization and column chromatography.

properties

Product Name

2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol

Molecular Formula

C13H18F2N2O

Molecular Weight

256.29 g/mol

IUPAC Name

2-[1-[(3,4-difluorophenyl)methyl]piperazin-2-yl]ethanol

InChI

InChI=1S/C13H18F2N2O/c14-12-2-1-10(7-13(12)15)9-17-5-4-16-8-11(17)3-6-18/h1-2,7,11,16,18H,3-6,8-9H2

InChI Key

GUXIIDOQCZJWFE-UHFFFAOYSA-N

SMILES

C1CN(C(CN1)CCO)CC2=CC(=C(C=C2)F)F

Canonical SMILES

C1CN(C(CN1)CCO)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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